molecular formula C14H21N3O4S B2482420 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1234850-84-0

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2482420
M. Wt: 327.4
InChI Key: YMDHLRNUURYDIZ-UHFFFAOYSA-N
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Description

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]

  • Synthesis and Chemical Properties : The synthesis and properties of closely related compounds, such as cyclopentylamines and derivatives, involve multiple-step reactions, including intramolecular cyclization techniques, to introduce the desired functional groups and stereochemistry (Fernandez et al., 2010). These processes are critical for developing compounds with specific chemical and physical properties.

  • Molecular Structure Analysis : Studies on cyclopent(a)azulenes and derivatives highlight the importance of electron-withdrawing groups and their influence on the molecular structure, demonstrating how modifications can impact the physical properties and potential reactivity of the compound (Yasunami et al., 1993).

  • Chemical Reactions and Properties : Research on compounds like 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene showcases the types of chemical reactions these complex molecules can undergo, including hydrogen bonding and its effects on the compound's stability and reactivity (Wang et al., 2005).

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Synthesis and Chemical Properties : The synthesis of similar N-substituted piperidine derivatives involves the formation of key intermediates through reactions such as N-sulfonation, showcasing the pathway to introducing sulfonamide groups into the piperidine ring, which is crucial for the development of compounds with potential biological activity (Khalid et al., 2016).

  • Molecular Structure Analysis : The crystal and molecular structure studies of derivatives like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol provide insights into the 3D arrangement of atoms in the crystal lattice, highlighting how substituents affect the overall molecular conformation and potential interaction sites (Naveen et al., 2015).

  • Chemical Reactions and Properties : The development and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlight the antimicrobial and anti-angiogenic activities of these compounds, showing the potential for therapeutic applications and the importance of the piperidine scaffold in medicinal chemistry (Kambappa et al., 2017).

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis and antibacterial activity of compounds with similar structural motifs, highlighting their potential in combating bacterial infections. For instance, studies have explored the synthesis of pyrido(2,3-d)pyrimidine derivatives, exhibiting significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Growth Hormone Secretagogues

Compounds with piperidine and sulfonyl components have been investigated for their role as growth hormone secretagogues (GHS), indicating their potential in therapeutic applications related to growth hormone regulation. Detailed mass spectrometric analysis of these compounds has provided insights into their structural and functional aspects (Qin, 2002).

Enantioseparation Techniques

The ability to separate enantiomers of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using liquid chromatography signifies the importance of structural specificity in pharmaceutical applications. This methodological development facilitates the precise use of chirally active compounds in drug synthesis and development (Zhou et al., 2010).

properties

IUPAC Name

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-16-7-3-4-12(14(16)19)13(18)15-10-11-5-8-17(9-6-11)22(2,20)21/h3-4,7,11H,5-6,8-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHLRNUURYDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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